

Structural Elucidation of 2,3-Dimethoxyxanthen-9-one: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxyxanthen-9-one

CAS No.: 42833-49-8

Cat. No.: B1594995

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Executive Summary & Chemical Profile

2,3-Dimethoxyxanthen-9-one is a bioactive xanthone frequently investigated for its lipid-reducing potential and pharmacological activity in *Hypericum* and *Polygala* species. Unlike its poly-oxygenated congeners, the 2,3-dimethoxy substitution pattern presents a unique spectroscopic challenge that requires distinguishing between para- and ortho-coupling networks on the A-ring while confirming the unsubstituted nature of the B-ring.

Property	Data
IUPAC Name	2,3-dimethoxy-9H-xanthen-9-one
Molecular Formula	C ₁₅ H ₁₂ O ₄
Exact Mass	256.0736 Da
CAS Registry	42833-49-8
Key Sources	<i>Hypericum geminiflorum</i> , <i>Polygala</i> spp., Synthetic (Eaton's Reagent)

Synthesis & Isolation Strategy

To obtain high-purity material for structural validation, two primary pathways are established. The choice of pathway dictates the impurity profile and subsequent purification requirements.

A. Natural Product Isolation (Protocol)

Context: Isolated from *Hypericum geminiflorum* heartwood.

- Extraction: Macerate air-dried plant material (3 kg) in MeOH at room temperature for 48h.
- Partition: Concentrate extract in vacuo. Suspend residue in H₂O and partition sequentially with
 - Hexane, EtOAc, and
 - BuOH.
- Fractionation: Subject the EtOAc fraction to Silica Gel 60 column chromatography. Elute with a gradient of
 - Hexane:EtOAc (starting 9:1).
- Purification: 2,3-Dimethoxyxanthone typically elutes in mid-polarity fractions. Purify via recrystallization from CHCl₃/MeOH to yield yellow needles.

B. Laboratory Synthesis (Preferred for Standards)

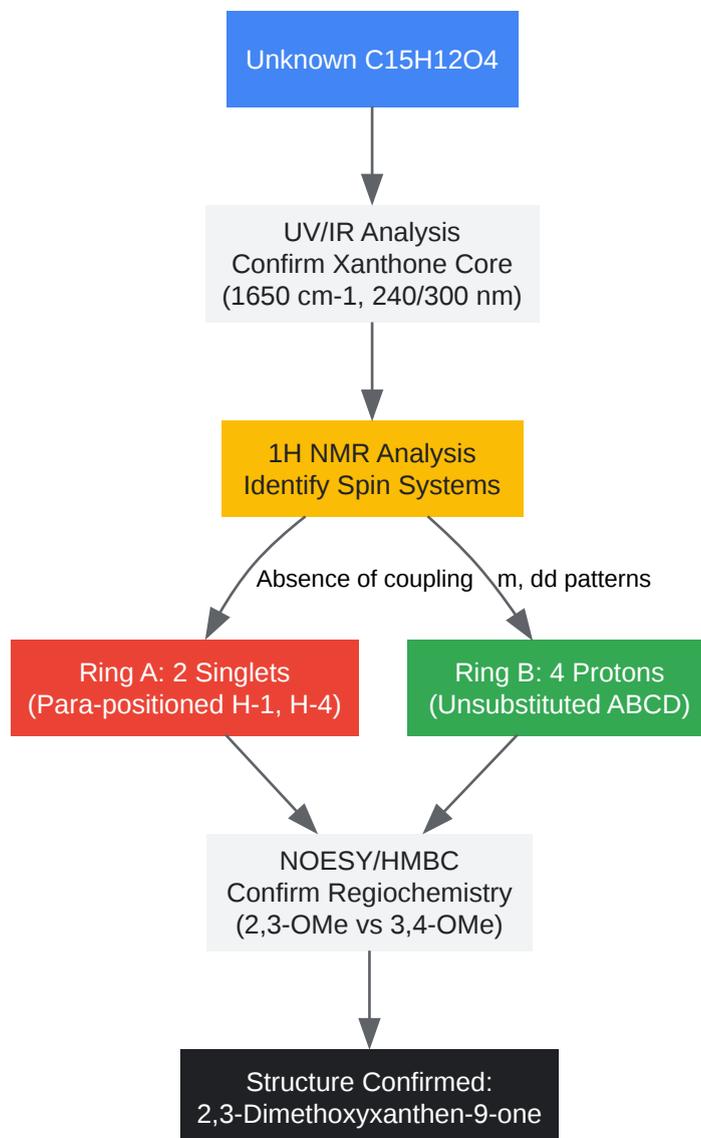
Context: A reliable method using Eaton's Reagent avoids the harsh conditions of Friedel-Crafts acylation.

- Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Phenol (1.2 eq), Eaton's Reagent (7.7 wt% P₂O₅ in MsOH).
- Reaction: Combine reagents and stir at 80°C for 2-3 hours. The acid-mediated acylation followed by in situ cyclodehydration forms the xanthone core.
- Workup: Quench into ice water. The precipitate is filtered, washed with NaHCO₃ (aq) to remove unreacted acid, and recrystallized from Ethanol.

Spectroscopic Elucidation Workflow

The elucidation logic relies on the "Peri-Effect" and specific substituent shielding. The xanthone carbonyl at C-9 exerts a strong deshielding effect on the peri-protons (H-1 and H-8).

DOT Diagram: Elucidation Logic Flow



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Caption: Logical workflow for distinguishing the 2,3-isomer from other xanthone derivatives.

1H NMR Analysis (The Fingerprint)

The proton NMR spectrum is the definitive identification tool.

- Solvent: CDCl_3 is recommended for sharp resolution of aromatic multiplets.
- Ring A (Substituted): The 2,3-dimethoxy pattern leaves protons at C-1 and C-4.

- H-1 (s): Appears downfield (~7.60 ppm) due to the anisotropic deshielding of the C=O carbonyl. This is a critical diagnostic peak.
- H-4 (s): Appears upfield (~6.85 ppm) due to the shielding effect of the ortho-methoxy group at C-3.
- Note: The appearance of two singlets confirms the protons are para to each other (1,4-relationship), which only occurs in 2,3-disubstitution.
- Ring B (Unsubstituted):
 - H-8 (dd): The other peri-proton. Deshielded (~8.30 ppm), appearing as a doublet of doublets.
 - H-5, H-6, H-7: Typical aromatic envelope (7.30 – 7.70 ppm).

¹³C NMR & DEPT

- Carbonyl (C-9): ~176.0 ppm (Characteristic of xanthenes).
- Oxygenated Carbons (C-2, C-3): ~145-155 ppm.[1]
- Methoxy Carbons: ~56.0 ppm (Two signals).[1]

Quantitative Spectral Data Table

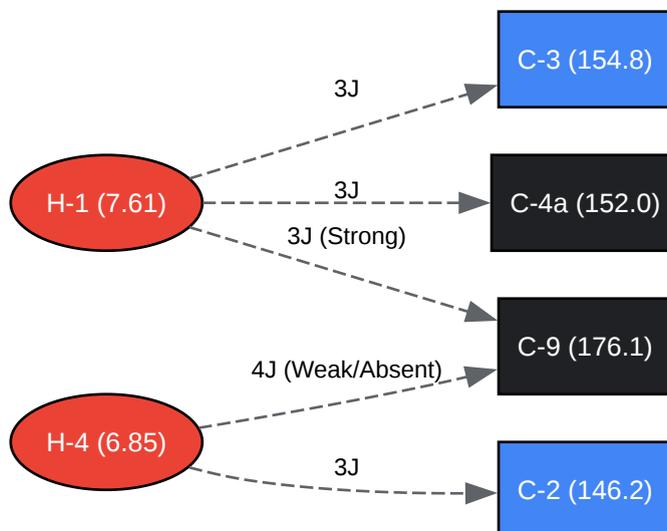
The following data represents the consensus values for 2,3-dimethoxyxanthone in CDCl₃.

Position	δ H (ppm), Multiplicity, J (Hz)	δ C (ppm)	Assignment Logic
1	7.61 (s)	110.5	Peri-proton, deshielded by C=O. Singlet confirms C-2 substitution.
2	—	146.2	Oxygenated quaternary carbon.
3	—	154.8	Oxygenated quaternary carbon.
4	6.85 (s)	99.8	Shielded by C-3 OMe. Singlet confirms C-3 substitution.
4a	—	152.0	Quaternary bridgehead.
5	7.45 (d, 8.0)	117.8	Peri to ether oxygen.
6	7.68 (t, 7.5)	134.5	Aromatic CH.
7	7.35 (t, 7.5)	123.9	Aromatic CH.
8	8.32 (dd, 8.0, 1.5)	126.4	Peri-proton, strongly deshielded by C=O.
8a	—	121.5	Quaternary bridgehead.
9	—	176.1	Xanthone Carbonyl.
OMe-2	3.98 (s)	56.1	Methoxy group.
OMe-3	4.02 (s)	56.3	Methoxy group.

Advanced Validation: 2D NMR Connectivity

To conclusively rule out the 3,4-dimethoxy isomer (which also has two doublets in Ring B but different Ring A patterns), HMBC is required.

DOT Diagram: HMBC Correlations



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Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the 2,3-substitution.

Mechanistic Interpretation:

- H-1 to C-9: A strong 3-bond correlation () from the singlet at 7.61 ppm to the carbonyl carbon (176.1 ppm) confirms H-1 is at the peri-position.
- H-4 to C-2: The singlet at 6.85 ppm correlates to the oxygenated carbon at C-2, but not strongly to the carbonyl C-9 (which would be a 5-bond path or weak 4-bond), confirming it is distal to the carbonyl.

References

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Sources

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